Ammonium-15N acetate
Overview
Description
Ammonium-15N acetate is a nitrogen-15 labeled compound with the molecular formula CH3CO215NH4. It is a stable isotope-labeled reagent widely used in various scientific research fields. The compound is characterized by its high isotopic purity, typically around 98 atom percent 15N . The presence of the nitrogen-15 isotope makes it particularly valuable for studies involving nitrogen metabolism and nitrogen cycle tracing.
Mechanism of Action
Target of Action
Ammonium-15N acetate is a nitrogen-15 labeled reagent . It is primarily used as a catalyst, building block, or to analyze ammonium acetate in food additives or pharmaceutical applications .
Biochemical Pathways
This compound can be used to study various biochemical pathways involving nitrogen. For instance, it has been used in studies of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli . The 15N label allows researchers to track the movement of nitrogen through these pathways and understand the mechanisms of these reactions.
Biochemical Analysis
Biochemical Properties
Ammonium-15N acetate plays a crucial role in various biochemical reactions. It is often used as a nitrogen source in metabolic studies, where it interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase. These enzymes are involved in the assimilation of ammonium into amino acids, which are essential building blocks of proteins. The interaction between this compound and these enzymes facilitates the incorporation of the nitrogen-15 isotope into amino acids, allowing researchers to study nitrogen metabolism in detail .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae such as Chlorella vulgaris, this compound has been shown to affect the synthesis of pigments, proteins, soluble sugars, and lipids. Low concentrations of this compound promote protein synthesis, while higher concentrations can inhibit the synthesis of soluble sugars . These effects highlight the compound’s role in regulating cellular metabolism and its potential impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. It can act as a substrate for enzymes involved in nitrogen metabolism, leading to the incorporation of the nitrogen-15 isotope into metabolic intermediates and end products. This process allows researchers to study the dynamics of nitrogen assimilation and transformation within cells. Additionally, this compound can influence gene expression by altering the availability of nitrogen, which is a key regulator of gene transcription in many organisms .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, the compound’s stability in solution can affect its availability for uptake by cells, while its degradation products can influence cellular metabolism. Long-term studies have demonstrated that this compound can have sustained effects on nitrogen metabolism, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Low doses of the compound are generally well-tolerated and can be used to study nitrogen metabolism without causing adverse effects. Higher doses can lead to toxic effects, including disruptions in nitrogen balance and metabolic disturbances. Studies have shown that there are threshold effects for this compound, with higher doses leading to more pronounced changes in metabolic pathways and potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and amino acid biosynthesis. It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the conversion of ammonium to urea. Additionally, this compound can be incorporated into amino acids through the action of glutamine synthetase and glutamate dehydrogenase. These interactions highlight the compound’s role in nitrogen metabolism and its importance in studying metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via ammonium transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it plays a role in nitrogen metabolism .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium-15N acetate can be synthesized by reacting acetic acid with ammonium-15N hydroxide. The reaction is typically carried out under controlled conditions to ensure high isotopic purity. The general reaction is as follows:
CH3COOH+15NH4OH→CH3CO215NH4+H2O
The reaction is exothermic and should be conducted at a temperature range of 20-25°C to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the careful handling of isotopically labeled reagents to maintain the desired isotopic enrichment. The product is then purified through crystallization and dried to obtain a high-purity solid .
Chemical Reactions Analysis
Types of Reactions: Ammonium-15N acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Decomposition Reactions: Upon heating, this compound decomposes to form acetamide and water.
Acid-Base Reactions: It can react with strong acids to form acetic acid and ammonium-15N salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides can be used under mild conditions.
Decomposition: Heating at temperatures above 110°C.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid at room temperature.
Major Products:
Acetamide: Formed during decomposition.
Acetic Acid: Formed during acid-base reactions.
Scientific Research Applications
Ammonium-15N acetate is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in nitrogen cycle studies and in the synthesis of nitrogen-containing compounds.
Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nitrogen-containing drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Comparison with Similar Compounds
Ammonium-15N chloride: Another nitrogen-15 labeled compound used for similar applications.
Ammonium-15N2 carbonate-13C: A compound labeled with both nitrogen-15 and carbon-13, used in more complex tracing studies.
Uniqueness: Ammonium-15N acetate is unique due to its specific labeling with nitrogen-15 and its versatility in various chemical reactions. Its ability to act as both a nucleophile and a base makes it valuable in synthetic chemistry. Additionally, its high isotopic purity ensures accurate and reliable results in research applications .
Properties
IUPAC Name |
acetic acid;azane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[15NH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491504 | |
Record name | Acetic acid--(~15~N)ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86451-35-6 | |
Record name | Acetic acid--(~15~N)ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86451-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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